REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[CH:6][N:5]=1.C(=O)([O-])[O-].[K+].[K+]>>[NH2:2][CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[CH:6][N:5]=1 |f:0.1,2.3.4|
|
Name
|
2-aminomethyl-3,4-dimethylpyridine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC1=NC=CC(=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC=CC(=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |